Intermedine Intermedine Intermedine is a carboxylic ester compound formed from condensation between retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. It is a member of pyrrolizines, an azabicycloalkane and a carboxylic ester.
Intermedine is a natural product found in Eupatorium japonicum, Lappula myosotis, and other organisms with data available.
See also: Comfrey Root (part of); Comfrey Leaf (part of).
Brand Name: Vulcanchem
CAS No.: 10285-06-0
VCID: VC21351495
InChI: InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1
SMILES:
Molecular Formula: C15H25NO5
Molecular Weight: 299.36 g/mol

Intermedine

CAS No.: 10285-06-0

Cat. No.: VC21351495

Molecular Formula: C15H25NO5

Molecular Weight: 299.36 g/mol

* For research use only. Not for human or veterinary use.

Intermedine - 10285-06-0

CAS No. 10285-06-0
Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Standard InChI InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1
Standard InChI Key SFVVQRJOGUKCEG-OPQSFPLASA-N
Isomeric SMILES C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Canonical SMILES CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O

Intermedine is a naturally occurring pyrrolizidine alkaloid found in various plants, including Symphytum officinale (comfrey) and Borago officinalis (borage) . It belongs to the retronecine-type pyrrolizidine alkaloids, which are known for their hepatotoxicity and potential carcinogenic effects . Intermedine is structurally related to other pyrrolizidine alkaloids like lycopsamine, with which it shares similar biological activities .

Biological Activities and Toxicity

Intermedine is known for its hepatotoxic effects, which are primarily mediated through mitochondrial damage and apoptosis in liver cells . Studies have shown that intermedine can induce reactive oxygen species (ROS) overproduction, mitochondrial membrane potential loss, and cytochrome c release, leading to the activation of the caspase-3 pathway and subsequent cell apoptosis .

In addition to its hepatotoxicity, intermedine has been studied for its potential antitumor properties, although its primary concern remains its toxicity to humans and animals .

Research Findings

Recent studies have highlighted the combined hepatotoxic effects of intermedine with other pyrrolizidine alkaloids, such as lasiocarpine. These mixtures have been shown to inhibit cell proliferation, colony formation, and migration in hepatocyte cell lines . The inhibitory effects on cell growth and survival are concentration-dependent, with higher concentrations leading to increased apoptosis and reduced cell viability .

Concentration of Im and La Mixture (μg/mL)Cell Colony Formation Ratio (%)Wound-Healing Rate (%)
0 (Control)100%100%
20Not specifiedNot specified
50Not specifiedNot specified
7553.6%6.7%
10011.3%0%

Occurrence and Exposure

Intermedine is primarily found in comfrey (Symphytum officinale) and borage (Borago officinalis) . Human exposure to intermedine can occur through the consumption of herbal teas, supplements, or contaminated food products derived from these plants .

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